molecular formula C17H18ClNO2 B2568642 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone CAS No. 477328-95-3

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone

Cat. No.: B2568642
CAS No.: 477328-95-3
M. Wt: 303.79
InChI Key: GQGBOYDATFCCAG-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone is an organic compound with a complex structure that includes a chloro-substituted aniline and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, 4-methylacetophenone, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: The chlorinated compound is then reacted with methanol in the presence of a base to introduce the methoxy group.

    Coupling Reaction: Finally, the methoxyaniline derivative is coupled with 4-methylphenylpropanone under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyanilino)-1-phenyl-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-chlorophenyl)-1-propanone
  • 3-(5-Chloro-2-methoxyanilino)-1-(4-methoxyphenyl)-1-propanone

Uniqueness

3-(5-Chloro-2-methoxyanilino)-1-(4-methylphenyl)-1-propanone is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. The methylphenyl group also contributes to its distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(5-chloro-2-methoxyanilino)-1-(4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-3-5-13(6-4-12)16(20)9-10-19-15-11-14(18)7-8-17(15)21-2/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGBOYDATFCCAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477328-95-3
Record name 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-METHYLPHENYL)-1-PROPANONE
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